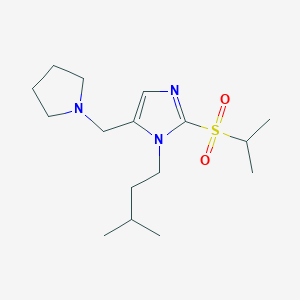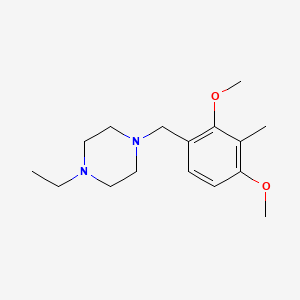![molecular formula C25H32N2O6 B5017225 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)
1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate, also known as MNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNPA is a piperazine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves the modulation of multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This compound has been shown to act as a serotonin and dopamine reuptake inhibitor, as well as a norepinephrine transporter inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which has been shown to have therapeutic effects in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in the levels of serotonin, dopamine, and norepinephrine in the brain. This has been shown to have therapeutic effects in the treatment of depression, anxiety, and addiction. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of a variety of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate for lab experiments is its unique mechanism of action, which makes it a promising candidate for further research and development. However, one of the limitations of this compound is its relatively low potency compared to other drugs in its class, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a promising compound that has been extensively studied for its potential therapeutic applications. This compound has a unique mechanism of action that involves the modulation of multiple neurotransmitter systems, making it a promising candidate for the treatment of a variety of neuropsychiatric disorders. While there are limitations to its use, further research is needed to determine the full potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with 2-naphthylacetyl chloride to form the desired product, this compound. The final step involves the formation of the oxalate salt of this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a unique mechanism of action that involves the modulation of multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This makes it a promising candidate for the treatment of a variety of neuropsychiatric disorders, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-[4-(4-methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-18-6-9-21(10-7-18)24-12-14-25(15-13-24)23(26)17-27-22-11-8-19-4-2-3-5-20(19)16-22;3-1(4)2(5)6/h2-5,8,11,16,18,21H,6-7,9-10,12-15,17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGFLFFYZOUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)

![3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017210.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5017218.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017238.png)
![ethyl 4-[(3-chloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5017245.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)
![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)